molecular formula C8H8F3NO5 B11820308 2-[Carboxymethyl-(4,4,4-trifluoro-3-oxobut-1-enyl)amino]acetic acid

2-[Carboxymethyl-(4,4,4-trifluoro-3-oxobut-1-enyl)amino]acetic acid

Cat. No.: B11820308
M. Wt: 255.15 g/mol
InChI Key: ZMGALEHAOSHFFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Comparison with Similar Compounds

2-[(carboxymethyl)(4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino]acetic acid can be compared with other similar compounds, such as:

    2-[(carboxymethyl)(4,4,4-trifluoro-3-oxobutyl)amino]acetic acid: This compound lacks the double bond present in 2-[(carboxymethyl)(4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino]acetic acid, resulting in different chemical reactivity and biological activity.

    2-[(carboxymethyl)(4,4,4-trifluoro-3-oxobut-1-yl)amino]propanoic acid: This compound has an additional methyl group on the amino acid backbone, which can affect its steric properties and interactions with biological targets.

The uniqueness of 2-[(carboxymethyl)(4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino]acetic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H8F3NO5

Molecular Weight

255.15 g/mol

IUPAC Name

2-[carboxymethyl-(4,4,4-trifluoro-3-oxobut-1-enyl)amino]acetic acid

InChI

InChI=1S/C8H8F3NO5/c9-8(10,11)5(13)1-2-12(3-6(14)15)4-7(16)17/h1-2H,3-4H2,(H,14,15)(H,16,17)

InChI Key

ZMGALEHAOSHFFD-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)N(CC(=O)O)C=CC(=O)C(F)(F)F

Origin of Product

United States

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